![molecular formula C21H19N3O3S2 B11150621 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11150621.png)
5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a derivative of pyrrolidinone, characterized by the incorporation of thiadiazole and thiophene moieties. This structural complexity suggests potential biological activities that merit investigation.
- Molecular Formula : C26H27N3O3S
- Molecular Weight : 461.58 g/mol
- CAS Number : 608095-05-2
- Predicted Boiling Point : 629.5 ± 65.0 °C
- Density : 1.284 ± 0.06 g/cm³
These properties indicate a stable compound suitable for various biological applications.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the thiophene and pyrrolidinone structures in this compound may enhance its antimicrobial efficacy.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . In silico studies also suggest strong binding affinities to COX enzymes, which are critical targets in inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms. The structural components allow for interactions with cellular targets involved in tumorigenesis. For example, some thiadiazole derivatives have been reported to inhibit Aurora B kinase, a protein crucial in cancer cell proliferation . Preliminary findings indicate that this compound may possess selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) .
Study on Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that those with similar structural features to our compound exhibited MIC values as low as 0.045 µg/mL against Mycobacterium tuberculosis strains . Such findings underscore the potential of this compound in combating resistant bacterial infections.
Evaluation of Anti-inflammatory Effects
In a comparative study, several thiadiazole derivatives were tested for their anti-inflammatory effects using animal models. The results indicated that compounds with similar functional groups to our target showed a significant reduction in edema and inflammatory markers when compared to standard treatments like diclofenac sodium .
Data Summary Table
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often include cyclization reactions and the introduction of thiadiazole and thiophene moieties, which are crucial for the biological activity of the resultant compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, research indicates that compounds with similar structures show effective inhibition against various fungal strains such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea. These findings suggest that the compound could serve as a template for developing new antifungal agents with enhanced efficacy against resistant strains .
Anticancer Potential
The anticancer properties of this compound have been explored through in vitro studies. The thiadiazole ring in the structure has been linked to cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies have further elucidated its mechanism of action by interacting with key proteins involved in cancer cell proliferation .
Case Studies
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O3S2/c1-21(2,3)13-8-6-12(7-9-13)16-15(17(25)14-5-4-10-28-14)18(26)19(27)24(16)20-23-22-11-29-20/h4-11,16,26H,1-3H3 |
InChI Key |
ZZRYYUIYFIHXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.